

Technical Support Center: Cu(TMHD)₂

Sublimation & Vapor Pressure

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Compound of Interest

Compound Name: Cu(TMHD)₂

Cat. No.: B13154254

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Welcome to the technical support center for Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Cu(TMHD)₂. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the sublimation and handling of this precursor.

Frequently Asked Questions (FAQs)

Q1: What is Cu(TMHD)₂ and what are its primary applications?

A1: Cu(TMHD)₂ is a copper(II) complex with the chemical formula C₂₂H₃₈CuO₄.^[1] It is a dark violet crystalline solid widely used as a precursor in thin-film deposition techniques such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD).^{[1][2]} Its excellent thermal stability and volatility make it ideal for producing high-purity copper films, which are crucial in the semiconductor and microelectronics industries.^[2] It also finds applications in catalysis and materials science research.^{[1][2]}

Q2: What are the recommended storage and handling conditions for Cu(TMHD)₂?

A2: Cu(TMHD)₂ should be stored in a cool, dry, and well-ventilated place, away from heat and oxidizing agents.^{[1][3]} The container should be kept tightly closed and, for long-term stability, stored under an inert atmosphere like nitrogen at 4°C, protected from light.^{[3][4][5][6]} Standard personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn during handling to avoid skin, eye, and respiratory irritation.^{[1][3]}

Q3: What are the key physical and thermal properties of Cu(TMHD)₂?

A3: Understanding the physical and thermal properties of Cu(TMHD)₂ is critical for successful experiments. Key properties are summarized in the table below.

Property	Value
Molecular Weight	430.08 g/mol [1] [2]
Appearance	Dark violet crystalline solid [1] [2]
Melting Point	Approximately 198-199 °C (with decomposition) [1] [7]
Sublimation Temperature	100 °C at 0.1 mmHg [1]
Decomposition Temperature	315 °C [2]

Troubleshooting Guide

This guide addresses common issues encountered during the sublimation of Cu(TMHD)₂.

Problem 1: Low or No Sublimation Yield

- Question: I am not observing any significant sublimation of my Cu(TMHD)₂ precursor, or the yield is much lower than expected. What could be the cause?
- Answer: Low sublimation yield can be attributed to several factors:
 - Inadequate Temperature and Pressure: The sublimation of Cu(TMHD)₂ is highly dependent on achieving the correct balance of temperature and vacuum. Ensure your sublimation apparatus is reaching the target temperature and that the vacuum is stable.
 - Precursor Decomposition: If the temperature is too high, the precursor may decompose rather than sublime. Monitor for any change in the color of the precursor, which could indicate decomposition.
 - Moisture Contamination: Moisture can interfere with the sublimation process.[\[8\]](#) Ensure the precursor and the sublimation apparatus are completely dry. Pre-heating the system

under vacuum can help remove residual moisture.

Problem 2: Inconsistent Deposition Rate

- Question: My deposition rate of copper from Cu(TMHD)₂ is fluctuating and not reproducible. How can I stabilize it?
- Answer: Inconsistent deposition rates are often linked to unstable precursor vapor pressure.
 - Temperature Fluctuations: Even minor fluctuations in the sublimator temperature can lead to significant changes in vapor pressure. Use a high-precision temperature controller and ensure uniform heating of the precursor vessel.
 - Carrier Gas Flow Rate: If you are using a carrier gas, ensure the flow rate is constant and accurately controlled.
 - System Leaks: Small leaks in your vacuum system can affect the overall pressure and, consequently, the vapor pressure of the precursor. Perform a thorough leak check of your system.

Problem 3: "Ghosting" or Shadow Images in Deposition

- Question: I am observing a "ghosting" or shadow effect in my deposited films. What is causing this?
- Answer: This phenomenon, often seen in deposition processes, is typically due to the movement of the substrate or instability in the precursor flow during deposition.[9][10][11]
 - Substrate Movement: Ensure your substrate is securely fixed and does not move during the deposition process.
 - Unstable Vapor Flow: Pulsations in the vapor delivery can lead to uneven deposition. This can be caused by the issues mentioned in "Inconsistent Deposition Rate."
 - Turbulent Flow: Ensure the geometry of your deposition chamber and the gas flow dynamics are optimized for laminar flow of the precursor vapor.

Quantitative Data

Vapor Pressure of Cu(TMHD)₂

The vapor pressure of Cu(TMHD)₂ is a critical parameter for controlling the deposition process. While a comprehensive dataset from a single source is not readily available in tabular format, the Clausius-Clapeyron equation is often used to model the relationship between vapor pressure and temperature. The parameters for this equation can be found in specialized literature.[12] Studies have measured the vapor pressure in the range of 346 K to 375 K.[13]

Enthalpy of Sublimation

The standard enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) for Cu(TMHD)₂ has been determined using thermogravimetric analysis.

Method	Temperature Range (K)	Enthalpy of Sublimation (kJ mol ⁻¹)
TG-based transpiration	375–435	96 ± 2[14]

Experimental Protocols

Protocol for Determining Sublimation Kinetics via Thermogravimetric Analysis (TGA)

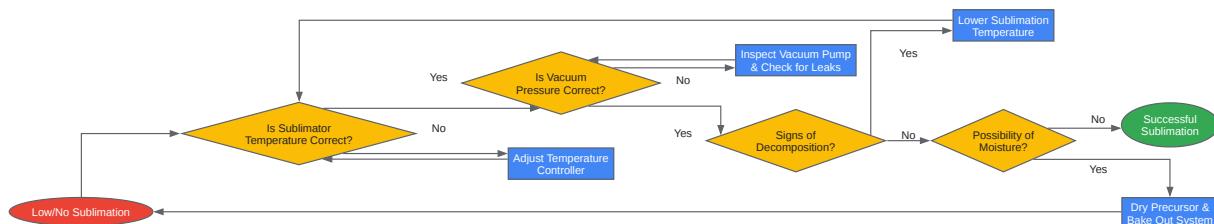
This protocol is based on non-isothermal and isothermal TGA methods to study the sublimation kinetics.[14]

- Sample Preparation: Place a small, accurately weighed amount of Cu(TMHD)₂ (typically 5–10 mg) into a TGA crucible.
- Instrument Setup:
 - Place the crucible in the TGA instrument.
 - Purge the system with a high-purity inert gas (e.g., nitrogen) at a constant flow rate.
- Non-isothermal Analysis:

- Heat the sample at a constant heating rate (e.g., 5, 10, 15, 20 °C/min) through the sublimation temperature range.
- Record the mass loss as a function of temperature.
- The activation energy of sublimation can be determined using methods such as Friedman, Kissinger, or Flynn-Wall.[14]
- Isothermal Analysis:
 - Rapidly heat the sample to a specific temperature within the sublimation range and hold it constant.
 - Record the mass loss over time.
 - Repeat at several different temperatures to determine the isothermal sublimation activation energy.[14]

Visualizations

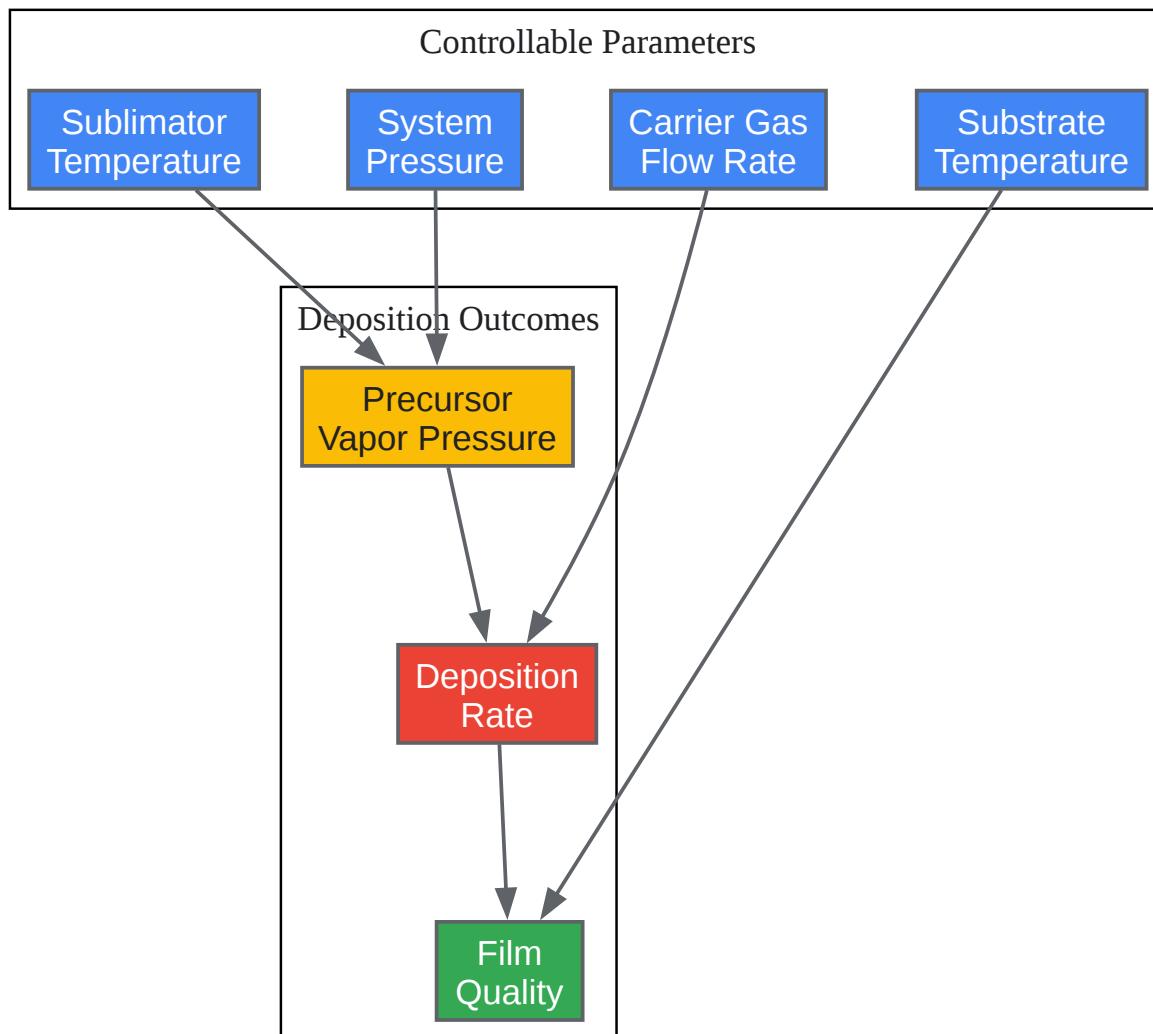
Troubleshooting Logic for Low Sublimation Yield



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Caption: Troubleshooting workflow for low sublimation yield of Cu(TMHD)₂.

Relationship Between Experimental Parameters and Deposition Quality

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Caption: Key experimental parameters influencing Cu(TMHD)₂ deposition outcomes.

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